(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a dihydrobenzofuran scaffold substituted with chlorine at position 7, fluorine at position 5, and an amine group at position 3 with R-configuration. The stereochemistry (R-configuration) and halogen substituents (Cl, F) significantly influence its physicochemical properties and reactivity .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
ZQJFFJROHCIJGX-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)F)Cl)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Base-Mediated One-Pot Synthesis of 3-Amino-Benzofuran Derivatives
A highly efficient method reported for related 3-amino-2-aroyl benzofuran derivatives involves a one-pot cascade reaction using cesium carbonate (Cs2CO3) as base in dimethylformamide (DMF) solvent at room temperature. This method forms the benzofuran ring via simultaneous C–C and C–O bond formation starting from 2-hydroxybenzonitrile and 2-bromoacetophenone derivatives within 10–20 minutes, affording high yields (up to 92%) and good scalability.
- Use of commercially available substrates.
- Mild conditions (room temperature).
- Rapid reaction time.
- High yields and easy purification.
- Wide substrate scope including halogen substitutions.
| Parameter | Condition |
|---|---|
| Base | Cs2CO3 (2.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction time | 10–20 minutes |
| Substrates | 2-hydroxybenzonitrile + 2-bromoacetophenone derivatives |
The reaction proceeds via nucleophilic aromatic substitution and intramolecular cyclization to form the benzofuran ring, followed by amination at C-3. This method is adaptable for introducing halogen substituents such as fluoro and chloro groups on the aromatic ring, making it suitable for synthesizing 7-chloro-5-fluoro derivatives.
Stereoselective Cyclization and Amination Approaches
For the preparation of chiral (3R)-2,3-dihydrobenzofuran amines, stereoselective cyclization strategies are employed:
- Starting from chiral precursors or using chiral catalysts to induce stereoselectivity.
- Cyclization of appropriately substituted phenols or halogenated phenols with chiral auxiliaries or chiral amine sources.
- Catalytic hydrogenation and reductive amination steps to install the amine group at C-3 while preserving stereochemistry.
Industrial methods often use catalytic hydrogenation (e.g., H2/Pd-C) to reduce intermediates to the amine form with high enantiomeric excess and yield (85–92%) while maintaining halogen substituents intact.
Halogenation Strategies
Data Table Summaries of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Benzofuran ring formation | 2-hydroxybenzonitrile + 2-bromoacetophenone, Cs2CO3, DMF, RT | 92% yield in 10 min | One-pot C–C and C–O bond formation |
| Halogenated precursor synthesis | Halogenated phenols or bromoacetophenones | High regioselectivity | Precursor for ring formation |
| Catalytic hydrogenation | H2, Pd-C, ethanol | 85–92% yield | Reduction to amine, retention of halogens |
| Amination | Reductive amination or direct amination | High stereoselectivity | Maintains (3R) configuration |
| Purification | Recrystallization, column chromatography | >95% purity | Confirmed by NMR, HRMS |
Research Findings and Optimization Notes
- Increasing the base (Cs2CO3) from 1.0 to 2.0 equivalents drastically accelerates the reaction rate, reducing reaction time from 12 hours to 10 minutes with improved yields.
- Aprotic polar solvents like DMF and acetone favor benzofuran formation, while protic solvents lead to undesired acyclic products.
- The stereochemistry at C-3 significantly influences reaction kinetics and product stability; (3R)-configured substrates show better selectivity and yield in reduction and amination steps.
- Copper-catalyzed N-arylation of 3-amino benzofurans using arylboronic acids has been developed as a subsequent modification method to diversify the amine functionality under ligand- and base-free conditions at room temperature.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibit anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. This aligns with findings that emphasize the importance of phenolic compounds in enhancing cognitive function and protecting against neurodegeneration .
Antimicrobial Properties
Benzofuran derivatives are also recognized for their antimicrobial activities. The presence of halogen atoms in the structure can enhance the compound's ability to disrupt microbial cell membranes, providing a pathway for the development of new antimicrobial agents .
Targeting Specific Receptors
This compound may interact with specific receptors involved in various biological pathways. Research on related compounds indicates that they can modulate receptor activity, influencing processes such as inflammation and pain perception .
Drug Development
The compound's unique properties make it a candidate for further drug development. Its potential as a lead compound could pave the way for synthesizing analogs that enhance efficacy and reduce toxicity in therapeutic applications .
Nanotechnology
Recent advancements in nanotechnology have highlighted the use of phenolic compounds in developing nanoparticles for drug delivery systems. The incorporation of this compound into nanoparticle formulations may improve bioavailability and targeted delivery of therapeutic agents .
Biocompatibility Studies
The biocompatibility of benzofuran derivatives is crucial for their application in biomedical devices and drug delivery systems. Studies suggest that these compounds can be engineered to enhance compatibility with biological tissues, reducing adverse reactions during medical applications .
Case Studies
Mechanism of Action
The mechanism by which (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, which the compound can bind to or modify. The pathways involved in these interactions can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Commercial and Industrial Relevance
- Price Trends: Halogenated derivatives command higher prices due to synthetic complexity; e.g., (R)-4-Chloro-HCl is priced at $1,292/1g, while non-halogenated variants like 5-Methoxy are cheaper .
Biological Activity
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is an organic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 187.60 g/mol
- CAS Number : 1213214-45-9
The compound features a benzofuran structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It induces G2/M phase arrest in various cancer cell lines, leading to apoptosis.
- Tubulin Polymerization Inhibition : Similar to other benzofuran derivatives, this compound disrupts microtubule dynamics by binding to the colchicine site on β-tubulin.
Biological Activity Data
The following table summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.090 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 0.150 | Induction of apoptosis |
| MCF-7 (Breast) | 0.200 | Cell cycle arrest |
| HepG2 (Liver) | 0.250 | Enzymatic inhibition |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound revealed significant cytotoxic effects against A549 lung cancer cells. The compound demonstrated an IC value of 0.090 µM, indicating potent antiproliferative activity. The mechanism involved disruption of microtubule dynamics and subsequent apoptosis induction through caspase activation.
Case Study 2: Pharmacokinetic Profile
Another investigation assessed the pharmacokinetics of this compound in vivo. Results showed that after administration, the compound exhibited a dose-dependent increase in plasma concentration, suggesting favorable absorption and distribution characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
